molecular formula C17H27N3O2 B2361889 1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea CAS No. 1207054-89-4

1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea

Cat. No.: B2361889
CAS No.: 1207054-89-4
M. Wt: 305.422
InChI Key: VLJMOBOXWODQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzyl group, and a urea moiety, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Urea Formation: The final step involves the reaction of the piperidine derivative with an isocyanate or a carbamate to form the urea moiety.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The benzyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea can be compared with other similar compounds, such as:

    1-Benzylpiperidine: Lacks the urea moiety, making it less versatile in certain applications.

    3-(2-Methoxyethyl)urea:

    N-Benzyl-N-methylpiperidin-4-amine: Similar structure but different functional groups, leading to different chemical properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-[(1-benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-22-12-9-18-17(21)19-13-15-7-10-20(11-8-15)14-16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJMOBOXWODQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.